molecular formula C26H29NO5 B282395 4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282395
M. Wt: 435.5 g/mol
InChI Key: HEQTYGDOUJKCIL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CHPI and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CHPI is not fully understood. However, research has suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways in the body. CHPI has been found to inhibit the activity of matrix metalloproteinases (MMPs) which play a role in cancer cell invasion and metastasis. It has also been found to inhibit the activity of nitric oxide synthase (NOS) which is involved in the regulation of blood flow.
Biochemical and Physiological Effects:
CHPI has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs which play a role in cancer cell invasion and metastasis. It has also been found to inhibit the activity of NOS which is involved in the regulation of blood flow. CHPI has been found to have vasodilatory effects and can improve blood flow. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using CHPI in lab experiments is that it has been found to have anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can prevent neuronal damage. However, one limitation of using CHPI in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on CHPI. One direction is to further study its potential use in cancer treatment. Research can focus on optimizing the synthesis method of CHPI and testing its efficacy in animal models. Another direction is to study its potential use in treating neurological disorders such as Alzheimer's disease. Research can focus on understanding its mechanism of action and testing its efficacy in animal models. Finally, research can focus on developing derivatives of CHPI that may have improved efficacy and fewer side effects.

Synthesis Methods

The synthesis method of CHPI involves the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 4-isopropyl-3-phenylbut-3-en-2-one. This intermediate is then reacted with ethylene glycol monomethyl ether to form 4-cinnamoyl-3-hydroxy-1-[2-(2-methoxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. Finally, the compound is hydrolyzed using sodium hydroxide to form CHPI.

Scientific Research Applications

CHPI has been studied for its potential applications in various fields such as cancer treatment, cardiovascular diseases, and neurological disorders. Research has shown that CHPI has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. CHPI has been studied for its potential use in treating cardiovascular diseases such as hypertension and atherosclerosis. It has been found to have vasodilatory effects and can improve blood flow. CHPI has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease. It has been found to have neuroprotective effects and can prevent neuronal damage.

properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-[(E)-3-phenylprop-2-enoyl]-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H29NO5/c1-18(2)20-9-11-21(12-10-20)24-23(22(29)13-8-19-6-4-3-5-7-19)25(30)26(31)27(24)14-16-32-17-15-28/h3-13,18,24,28,30H,14-17H2,1-2H3/b13-8+

InChI Key

HEQTYGDOUJKCIL-MDWZMJQESA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)/C=C/C3=CC=CC=C3

SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C=CC3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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